![molecular formula C9H6F6N2O B7723587 N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B7723587.png)
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” is also known as “3,5-Bis(trifluoromethyl)benzamidoxime”. It is a derivative of BAO (3,5-bis(trifluoromethyl)) and contains an amidoxime as a functional group . The molecular formula is C9H6F6N2O .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” consists of a benzene ring substituted with two trifluoromethyl groups and an amidoxime functional group . The average mass is 272.147 Da and the monoisotopic mass is 272.038422 Da .Physical And Chemical Properties Analysis
“N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” has a melting point of 129-132 °C . Its molecular weight is 272.15 . The SMILES string representation isN\C(=N\O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F
.
Scientific Research Applications
Antimicrobial Agents
3,5-Bis(trifluoromethyl)phenyl substituted pyrazole derivatives, which can be synthesized from 3,5-Bis(trifluoromethyl)benzamidoxime, have been reported to exhibit potent antimicrobial activities . These compounds could potentially be used as growth inhibitors for drug-resistant bacteria .
Fluorescence Reaction for Uracil
A novel and specific fluorescence reaction for uracil has been reported using a compound similar to 3,5-Bis(trifluoromethyl)benzamidoxime . This suggests that 3,5-Bis(trifluoromethyl)benzamidoxime could potentially be used in the development of diagnostic tools for disorders in nucleic acid metabolism .
Synthesis of Other Compounds
3,5-Bis(trifluoromethyl)benzamidoxime can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .
Safety and Hazards
Safety data sheets suggest that exposure to “N’-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide” should be minimized. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of fire, wear self-contained breathing apparatus .
Mechanism of Action
Target of Action
It has been found that trifluoromethyl substituted phenyl groups can act as potent growth inhibitors of different bacterial strains, including mrsa .
Mode of Action
The compound contains an amidoxime functional group , which may play a role in its interaction with its targets.
Pharmacokinetics
It has been noted that the trifluoromethyl group strategically placed on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Action Environment
It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
properties
IUPAC Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPMNUHESBFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | |
CAS RN |
72111-09-2 |
Source
|
Record name | 72111-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.